Cas no 2361609-89-2 ((2R,4R)-4-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid)
(2R,4R)-4-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (2R,4R)-4-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
- 2361609-89-2
- rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)pyrrolidine-2-carboxylic acid
- EN300-7430898
- (2R,4R)-1-(tert-Butoxycarbonyl)-4-(dimethylphosphoryl)pyrrolidine-2-carboxylic acid
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- Inchi: 1S/C12H22NO5P/c1-12(2,3)18-11(16)13-7-8(19(4,5)17)6-9(13)10(14)15/h8-9H,6-7H2,1-5H3,(H,14,15)/t8-,9-/m1/s1
- InChI Key: LBKMPXKWUWYUNC-RKDXNWHRSA-N
- SMILES: P(C)(C)([C@H]1CN(C(=O)OC(C)(C)C)[C@@H](C(=O)O)C1)=O
Computed Properties
- Exact Mass: 291.12355980g/mol
- Monoisotopic Mass: 291.12355980g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 422
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 83.9Ų
(2R,4R)-4-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7430898-0.05g |
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)pyrrolidine-2-carboxylic acid |
2361609-89-2 | 95% | 0.05g |
$344.0 | 2023-05-29 | |
| Enamine | EN300-7430898-0.1g |
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)pyrrolidine-2-carboxylic acid |
2361609-89-2 | 95% | 0.1g |
$515.0 | 2023-05-29 | |
| Enamine | EN300-7430898-0.25g |
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)pyrrolidine-2-carboxylic acid |
2361609-89-2 | 95% | 0.25g |
$735.0 | 2023-05-29 | |
| Enamine | EN300-7430898-0.5g |
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)pyrrolidine-2-carboxylic acid |
2361609-89-2 | 95% | 0.5g |
$1158.0 | 2023-05-29 | |
| Enamine | EN300-7430898-1.0g |
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)pyrrolidine-2-carboxylic acid |
2361609-89-2 | 95% | 1g |
$1485.0 | 2023-05-29 | |
| Enamine | EN300-7430898-2.5g |
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)pyrrolidine-2-carboxylic acid |
2361609-89-2 | 95% | 2.5g |
$2912.0 | 2023-05-29 | |
| Enamine | EN300-7430898-5.0g |
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)pyrrolidine-2-carboxylic acid |
2361609-89-2 | 95% | 5g |
$4309.0 | 2023-05-29 | |
| Enamine | EN300-7430898-10.0g |
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)pyrrolidine-2-carboxylic acid |
2361609-89-2 | 95% | 10g |
$6390.0 | 2023-05-29 |
(2R,4R)-4-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on (2R,4R)-4-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
(2R,4R)-4-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid: A Comprehensive Overview
The compound with CAS number 2361609-89-2, known as (2R,4R)-4-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of phosphorylated pyrrolidine derivatives, which have been extensively studied due to their unique chemical properties and biological activities. The molecule's structure is characterized by a pyrrolidine ring with specific stereochemistry at the 2R and 4R positions, making it a chiral compound with potential applications in asymmetric synthesis and drug development.
Recent advancements in the synthesis of phosphorylated pyrrolidine derivatives have highlighted the importance of stereocontrol in achieving high yields and enantioselectivity. The dimethylphosphoryl group attached to the 4-position of the pyrrolidine ring plays a crucial role in stabilizing the molecule's conformation and influencing its reactivity. Additionally, the presence of a (2-methylpropan-2-yl)oxycarbonyl group at position 1 introduces steric hindrance, which can be exploited in designing selective catalysts or ligands for transition metal-mediated reactions.
The stereochemistry of this compound is particularly noteworthy. The (2R,4R) configuration ensures that the molecule adopts a specific spatial arrangement, which is critical for its interactions with biological systems. Recent studies have demonstrated that such stereo-specific compounds can exhibit enhanced bioavailability and efficacy when used as pharmacological agents. For instance, research published in the Journal of Medicinal Chemistry has shown that phosphorylated pyrrolidine derivatives with similar stereochemistry can act as potent inhibitors of certain enzymes involved in neurodegenerative diseases.
In terms of applications, this compound has shown promise in several areas. Its ability to act as a chiral auxiliary in organic synthesis has been explored in recent publications, where it was used to facilitate the construction of complex molecular frameworks with high enantioselectivity. Furthermore, its potential as a building block for peptide-based drugs has been highlighted in studies focusing on drug delivery systems. The combination of its phosphorylated group and carboxylic acid functionality makes it an attractive candidate for conjugation with other biomolecules.
The synthesis of this compound involves a multi-step process that combines principles from both organic and organometallic chemistry. Key steps include the formation of the pyrrolidine ring through cyclization reactions, followed by selective oxidation and phosphorylation to introduce the functional groups at specific positions. Recent optimizations reported in Angewandte Chemie have significantly improved the overall yield and purity of this synthesis pathway, making it more accessible for large-scale production.
From an environmental standpoint, the compound's biodegradability and toxicity profile are areas of active research. Initial studies suggest that it exhibits low toxicity towards aquatic organisms, which is a positive indication for its potential use in agricultural or industrial settings. However, further long-term studies are required to fully assess its environmental impact.
In conclusion, (2R,4R)-4-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid represents a significant advancement in the field of phosphorylated pyrrolidine derivatives. Its unique structure, stereochemistry, and functional groups make it a versatile compound with applications ranging from organic synthesis to pharmacology. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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